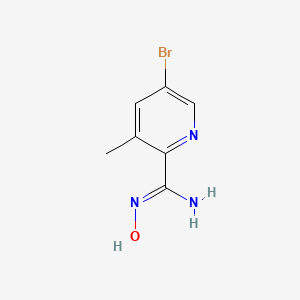
5-Bromo-N-hydroxy-3-methylpicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-hydroxy-3-methylpicolinimidamide is a chemical compound that belongs to the class of picolinimidamides This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxy group at the N-position, and a methyl group at the 3rd position of the picolinimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxy-3-methylpicolinimidamide typically involves the bromination of 3-methylpicolinimidamide followed by the introduction of a hydroxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the 5th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-hydroxy-3-methylpicolinimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce dehalogenated compounds, and substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
5-Bromo-N-hydroxy-3-methylpicolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-hydroxy-3-methylpicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methylpicolinamide: Similar structure but lacks the hydroxy group.
5-Bromo-3-methylpicolinic acid: Similar structure but contains a carboxylic acid group instead of the hydroxy group.
5-Bromo-2-hydroxy-3-methylpyridine: Similar structure but lacks the imidamide group.
Uniqueness
5-Bromo-N-hydroxy-3-methylpicolinimidamide is unique due to the presence of both the hydroxy and imidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
5-bromo-N'-hydroxy-3-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(8)3-10-6(4)7(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
CEJXEKMYJVSONE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CN=C1/C(=N/O)/N)Br |
Canonical SMILES |
CC1=CC(=CN=C1C(=NO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















